

Commercial suppliers of D-Glucose-d1-3 for research

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Compound of Interest

Compound Name: *D-Glucose-d1-3*

Cat. No.: *B1146262*

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An In-depth Technical Guide to **D-Glucose-d1-3** for Research Applications

This guide provides a comprehensive overview of **D-Glucose-d1-3**, a stable isotope-labeled sugar, for researchers, scientists, and drug development professionals. It covers the commercial availability, key specifications, and detailed methodologies for its application in metabolic research, particularly in studying glycolysis and related signaling pathways.

Commercial Availability and Specifications

D-Glucose-d1-3 is a deuterated form of D-Glucose where the hydrogen atom at the C3 position is replaced by a deuterium atom. This modification makes it a valuable tracer for metabolic studies, allowing researchers to follow the fate of glucose through various biochemical pathways without the use of radioactive isotopes. Several commercial suppliers offer **D-Glucose-d1-3** for research purposes. The table below summarizes the key quantitative data from some of the major suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Iso topic Purity	Solubility
MedchemE xpress	D-Glucose-d1-3	106032-60-4	C ₆ H ₁₁ DO ₆	181.16	99.90%	Not specified
GlpBio	D-Glucose-d1-3	106032-60-4	C ₆ H ₁₁ DO ₆	181.16	Not specified	H ₂ O: ≥ 100 mg/mL (552.00 mM)[1]
Eurisotop	D-GLUCOSE (3-D1, 97-98%)	51517-59-0 (Labeled)	C ₆ H ₁₁ DO ₆	181.16	Chemical purity: 98%, Isotopic purity: 97-98%	Not specified

Applications in Metabolic Research

D-Glucose-d1-3 is primarily used as a tracer in metabolic flux analysis to investigate the pathways of glucose metabolism.[2] By introducing this labeled glucose into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. This provides insights into the activity of key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The non-radioactive nature of stable isotopes makes them safe for a wide range of experimental systems.

Experimental Protocols

The following sections provide detailed methodologies for utilizing **D-Glucose-d1-3** in metabolic tracing studies, including cell culture preparation, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Labeling

A general protocol for a stable isotope tracing experiment using deuterated glucose in cultured cells involves the following steps:

- **Media Preparation:** Prepare a culture medium containing the desired concentration of **D-Glucose-d1-3**. It is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose present in regular serum.
- **Cell Seeding and Growth:** Seed the cells in multi-well plates and allow them to reach the desired confluency (typically 70-80%).
- **Labeling:** Replace the standard medium with the **D-Glucose-d1-3** containing medium and incubate for a specific period. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the metabolites being studied.
- **Metabolite Extraction:** After the labeling period, rapidly quench the metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with an ice-cold saline solution, and then adding a cold extraction solvent (e.g., 80% methanol). The cell lysate is then collected for further analysis.

LC-MS Analysis

Liquid chromatography-mass spectrometry is a powerful technique for the analysis of labeled metabolites.

- **Sample Preparation:** The extracted metabolites are dried and then reconstituted in a suitable solvent for LC-MS analysis.
- **Chromatographic Separation:** The metabolites are separated using a liquid chromatography system. The choice of the column and mobile phase will depend on the specific metabolites being analyzed.
- **Mass Spectrometry Detection:** The separated metabolites are then introduced into a mass spectrometer. The instrument will detect the mass-to-charge ratio of the ions, allowing for the identification and quantification of both labeled and unlabeled metabolites.
- **Data Analysis:** The data from the LC-MS analysis is processed to determine the isotopic enrichment in the metabolites of interest. This information is then used to calculate metabolic

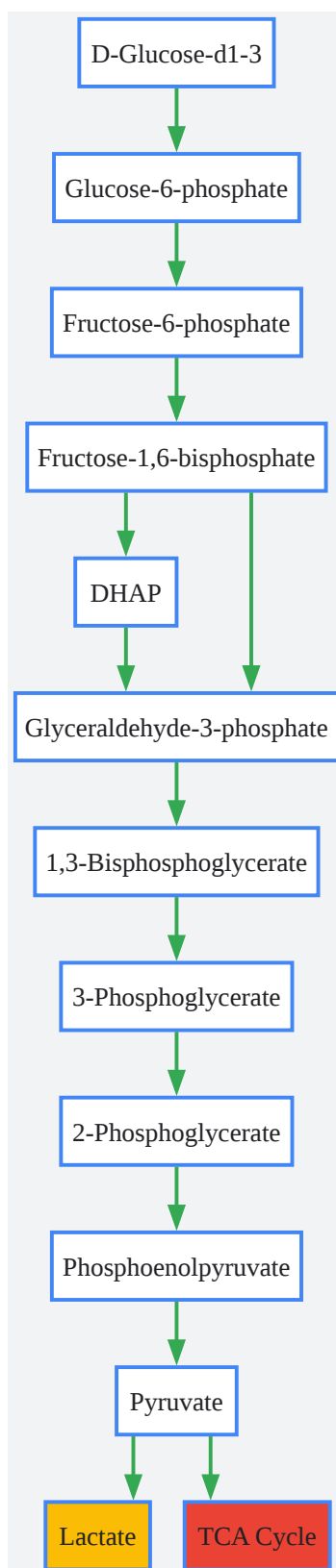
fluxes.

Visualization of Metabolic Pathways and Workflows

Understanding the flow of metabolites and the experimental process is crucial for designing and interpreting metabolic tracing experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate the glycolysis pathway and a typical experimental workflow for **D-Glucose-d1-3** tracing.

Glycolysis Pathway

This diagram illustrates the central role of glucose in cellular energy metabolism through the glycolytic pathway.

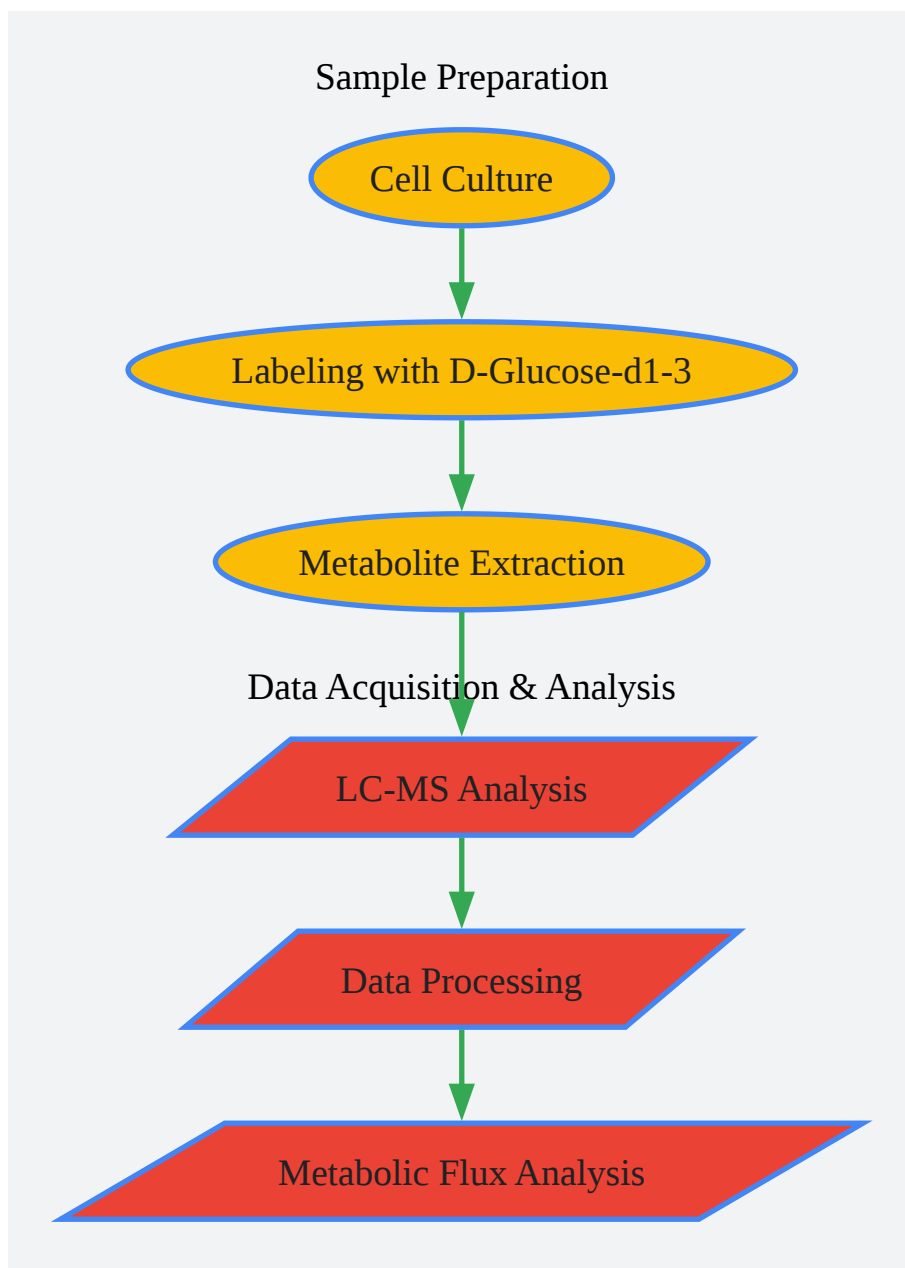


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Diagram of the Glycolysis Pathway.

Experimental Workflow

This diagram outlines the key steps in a typical metabolic tracing experiment using **D-Glucose-d1-3**.



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Experimental workflow for **D-Glucose-d1-3** tracing.

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References

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